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1. Background and Rationale Paroxysmal nocturnal hemoglobinuria (PNH) is a rare and severe blood

disorder characterized by complement-mediated intravascular hemolysis (IVH) and thrombotic events [1].

While C5 inhibitors (eculizumab or ravulizumab) are the standard of care, effectively controlling IVH,

approximately 10-20% of treated patients experience clinically significant extravascular hemolysis (cs-

EVH) [1] [2]. This condition leads to persistent anemia, fatigue, and a continued need for blood transfusions

[1]. Danicopan is a first-in-class, oral, selective factor D inhibitor designed to be used as an add-on therapy

to address this unmet medical need by inhibiting the alternative pathway of the complement system upstream

of C5 [3] [4]. The ALPHA phase III trial was conducted to evaluate the long-term efficacy and safety of this

combination therapy.

2. Study Design and Objectives The ALPHA trial is a pivotal, international, phase III trial with a

randomized, double-blind, placebo-controlled initial period, followed by an open-label long-term extension

[5] [2].

Core Study Design: The trial was designed as a superiority study. For the first 12 weeks (the primary
evaluation period), patients were randomized 2:1 to receive either danicopan or a placebo, in

addition to their stable regimen of either ravulizumab or eculizumab [5] [2].
Long-Term Extension (LTE) Design: After the initial 12-week period, all patients were eligible to

enter an open-label treatment period for an additional 12 weeks. In this phase, patients who had been
on placebo were switched to danicopan. Patients who completed this 24-week period were then

offered entry into a two-year Long-Term Extension period, during which all participants received
danicopan add-on therapy [6] [1].
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Primary Objective: To assess the long-term efficacy of danicopan as an add-on to C5 inhibitors in

maintaining increased hemoglobin levels in patients with PNH and cs-EVH.
Secondary Objectives: To evaluate long-term safety, changes in absolute reticulocyte count (ARC),

transfusion avoidance, lactate dehydrogenase (LDH) levels, and patient-reported outcomes such as
fatigue [6] [2].

3. Patient Population and Key Criteria The study enrolled adults (≥18 years) with a confirmed PNH

diagnosis who were on a stable regimen of ravulizumab or eculizumab for at least 6 months but still had cs-

EVH. This was defined as:

Hemoglobin (Hb) ≤9.5 g/dL
Absolute Reticulocyte Count (ARC) ≥120 x 10⁹/L [5]

4. Dosing and Administration

Danicopan Regimen: The initial dose was 150 mg administered orally three times daily [5].

Based on clinical response (e.g., insufficient improvement in hemoglobin), the dose could be
escalated to 200 mg three times a day [5].

C5 Inhibitor Regimens: Patients continued their standard, approved dosing of either eculizumab
(infusion doses ranging from 900 mg to 1500 mg every 2 weeks) or ravulizumab (infusion doses

ranging from 3000 mg to 3600 mg every 4 or 8 weeks) [5].

5. Efficacy Endpoints and Key Results The protocol-prespecified interim analysis at 12 weeks and

subsequent data from the LTE showed significant and sustained benefits.

Primary Endpoint Results: The change in hemoglobin from baseline to week 12 showed a least
squares mean (LSM) increase of 2.94 g/dL in the danicopan group, compared to 0.50 g/dL in the

placebo group (p<0.0001) [5]. This improvement was maintained through the LTE, with an LSM
change of 3.17 g/dL at week 24 and sustained through week 48 [1] [2].

Key Secondary Endpoints: The table below summarizes the efficacy outcomes at different time
points for patients who continued on danicopan versus those who switched from placebo.

Efficacy Outcomes from the ALPHA Phase III Trial (Through 24 Weeks)

Endpoint Statistic
Danicopan-
Danicopan (12
wks)

Danicopan-
Danicopan (24
wks)

Placebo-
Danicopan
(12 wks)

Placebo-
Danicopan (24
wks)

Change in Hb
(g/dL)

LSM
(SEM)

+2.94 (0.21) +3.17 (0.30) +0.50 (0.31) +2.26 (0.34)
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Endpoint Statistic
Danicopan-
Danicopan (12
wks)

Danicopan-
Danicopan (24
wks)

Placebo-
Danicopan
(12 wks)

Placebo-
Danicopan (24
wks)

Change in
ARC (x10⁹/L)

LSM
(SEM)

-83.8 (8.93) -80.2 (8.75) +3.5 (12.68) -65.2 (12.74)

Transfusion
Avoidance (%)

Percent 83% 78% 38% 90%

Table adapted from data presented in the ALPHA trial results [2].

LDH levels, a marker of IVH, remained low and stable throughout the study, confirming that control of IVH

was maintained with the C5 inhibitor backbone [6] [2]. Improvements in fatigue and quality of life scores

were also maintained through week 24 [2].

6. Safety Profile The long-term safety analysis (based on 80 patients who received at least one dose of

danicopan) showed the therapy was generally well-tolerated with no new safety signals identified [6] [2].

Most Common Adverse Events: The most frequent treatment-emergent adverse events (≥10%)
were COVID-19 (21.3%), diarrhea (15%), headache (15%), pyrexia (13.8%), nausea (12.5%), and

fatigue (10%) [2].
Serious Adverse Events: In the initial 12-week period, serious AEs in the danicopan group included

cholecystitis (one patient) and COVID-19 (one patient). No serious AEs were related to the study
drug, and no deaths were reported [5].

Breakthrough Hemolysis: The rate of breakthrough hemolysis in the LTE was low, at 6 events per
100 patient-years [6].

Experimental Protocol

Title: Protocol for the Long-Term Extension of a Phase III Study to Evaluate the Efficacy and Safety of

Danicopan as Add-on Therapy to Ravulizumab or Eculizumab in PNH Patients with Significant

Extravascular Hemolysis (ALPHA-LTE)

1. Study Mechanism and Workflow The following diagram illustrates the mechanistic rationale and study

workflow.
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Mechanism of Action: Dual Complement Inhibition ALPHA Trial Long-Term Extension Workflow

Alternative Pathway
Activation

Factor D (FD)

C3 Convertase (C3bBb)

C3b Opsonization Terminal Pathway
(C5a, MAC)

Extravascular Hemolysis (EVH)
(C3-mediated)

Intravascular Hemolysis (IVH)
(MAC-mediated)

Danicopan
(Oral FD Inhibitor)

Inhibits

Ravulizumab/Eculizumab
(C5 Inhibitor)

Inhibits

Baseline: Patients on C5i with cs-EVH
(Hb ≤9.5 g/dL, ARC ≥120x10⁹/L)

Randomized Period (12 wks)

Danicopan + C5i
(n=42)

Placebo + C5i
(n=21)

Open-Label Period (12 wks)

Continue Danicopan + C5i Switch to Danicopan + C5i

Long-Term Extension (2 yrs)
All patients on Danicopan + C5i

Click to download full resolution via product page

2. Detailed Methodology

2.1 Patient Eligibility Criteria

Inclusion Criteria:
Confirmed diagnosis of PNH.

Stable treatment with eculizumab or ravulizumab for ≥6 months.
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Presence of cs-EVH defined as hemoglobin ≤9.5 g/dL and ARC ≥120 x 10⁹/L.

Age ≥18 years.
Provision of signed informed consent.

Exclusion Criteria:
History of bone marrow transplantation.

Active bacterial or viral infection.
Known sensitivity to danicopan or its excipients.

Pregnancy or lactation.

2.2 Assessments and Data Collection Schedule Assessments were performed at screening, baseline, and

throughout the study periods.

Efficacy Assessments:
Hemoglobin (g/dL): Measured at every study visit.

Absolute Reticulocyte Count (x10⁹/L): Measured regularly.
Lactate Dehydrogenase (LDH, U/L): Key marker for IVH.

Transfusion Records: Documented for transfusion avoidance calculations.
Patient-Reported Outcomes (PROs):

FACIT-Fatigue Scale: Administered at defined intervals to assess impact on quality of life [2].
EORTC QLQ-C30 Questionnaire: A quality of life assessment tool [2].

Pharmacodynamic/Pharmacokinetic Assessments:
Blood samples for analysis of danicopan concentrations and complement alternative pathway

activity (e.g., Bb levels) [4].
Safety Assessments:

Monitoring of adverse events, serious adverse events, and clinical laboratory values (e.g., liver
function tests).

2.3 Statistical Considerations

The primary efficacy analysis for the initial period used a mixed model for repeated measures
(MMRM) to analyze the change in hemoglobin from baseline to Week 12.

The LTE analysis primarily used descriptive statistics to summarize long-term trends in efficacy and
safety parameters.

Conclusion

The long-term extension protocol of the ALPHA trial demonstrates that danicopan, as an add-on to C5

inhibitors, provides a well-tolerated and effective therapeutic strategy for managing PNH patients with cs-

EVH. The sustained improvements in hemoglobin, reduced transfusion dependence, and maintained control
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of both IVH and EVH over 48 weeks support the use of dual complement pathway inhibition in this patient

subset. These findings solidify the clinical value of proximal complement inhibition in addressing the

limitations of C5 monotherapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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